Bromochlorophenol Blue sodium salt Bromochlorophenol Blue sodium salt
Brand Name: Vulcanchem
CAS No.: 102185-52-4
VCID: VC20749345
InChI: InChI=1S/C19H10Br2Cl2O5S/c20-12-5-9(7-14(22)18(12)24)17(10-6-13(21)19(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28/h1-8,24H,(H,26,27,28)/p-1/b17-10-
SMILES: C1=CC=C(C(=C1)C(=C2C=C(C(=O)C(=C2)Br)Cl)C3=CC(=C(C(=C3)Br)O)Cl)S(=O)(=O)[O-].[Na+]
Molecular Formula: C19H9Br2Cl2O5S-
Molecular Weight: 580.0 g/mol

Bromochlorophenol Blue sodium salt

CAS No.: 102185-52-4

Cat. No.: VC20749345

Molecular Formula: C19H9Br2Cl2O5S-

Molecular Weight: 580.0 g/mol

* For research use only. Not for human or veterinary use.

Bromochlorophenol Blue sodium salt - 102185-52-4

Specification

CAS No. 102185-52-4
Molecular Formula C19H9Br2Cl2O5S-
Molecular Weight 580.0 g/mol
IUPAC Name 2-[(E)-(3-bromo-5-chloro-4-hydroxyphenyl)-(3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate
Standard InChI InChI=1S/C19H10Br2Cl2O5S/c20-12-5-9(7-14(22)18(12)24)17(10-6-13(21)19(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28/h1-8,24H,(H,26,27,28)/p-1/b17-10-
Standard InChI Key KGDDIJKLMLNSCH-YVLHZVERSA-M
Isomeric SMILES C1=CC=C(C(=C1)/C(=C/2\C=C(C(=O)C(=C2)Br)Cl)/C3=CC(=C(C(=C3)Br)O)Cl)S(=O)(=O)[O-]
SMILES C1=CC=C(C(=C1)C(=C2C=C(C(=O)C(=C2)Br)Cl)C3=CC(=C(C(=C3)Br)O)Cl)S(=O)(=O)[O-].[Na+]
Canonical SMILES C1=CC=C(C(=C1)C(=C2C=C(C(=O)C(=C2)Br)Cl)C3=CC(=C(C(=C3)Br)O)Cl)S(=O)(=O)[O-]

Introduction

Chemical Properties and Structure

Chemical Identity

Bromochlorophenol Blue sodium salt is formally known as the sodium salt of 5',5''-dibromo-3',3''-dichlorophenolsulfonphthalein. The compound has the molecular formula C₁₉H₉Br₂Cl₂NaO₅S with a molecular weight of 603.06 g/mol . It is registered under CAS number 102185-52-4 and has been assigned the European Community (EC) Number 805-239-1 .

Nomenclature and Synonyms

Several systematic names and synonyms are used to identify this compound in scientific literature and commercial catalogs, as presented in Table 1.

Table 1: Common Names and Synonyms of Bromochlorophenol Blue Sodium Salt

SynonymReference
Bromochlorophenol Blue sodium
Benzenesulfonic acid, 2-[(3-bromo-5-chloro-4-hydroxyphenyl)(3-bromo-5-chloro-4-oxo-2,5-cyclohexadien-1-ylidene)methyl]-, sodium salt (1:1)
Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-6-chloro-, monosodium salt
5',5''-Dibromo-3',3''-dichlorophenolsulfonphthalein
2-[(E)-(3-bromo-5-chloro-4-hydroxyphenyl)(3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate

Structural Characteristics

The molecular structure of Bromochlorophenol Blue sodium salt consists of a triphenylmethane backbone with bromine and chlorine substituents on the phenolic rings. The compound features a sulfonate group that forms an ionic bond with a sodium cation, enhancing its water solubility compared to the free acid form. The presence of halogens (bromine and chlorine) contributes to its distinctive spectroscopic properties and pH-dependent color transitions .

Physical Properties

Appearance and Basic Properties

Bromochlorophenol Blue sodium salt appears as a black powder at room temperature . Its melting point is approximately 196°C . The compound is highly soluble in water and exhibits moderate solubility in alcohols, making it versatile for various laboratory applications.

Solubility Profile

The sodium salt form significantly enhances the compound's solubility in aqueous media compared to the free acid form. For standard laboratory use, a concentration of 0.1 g in 100 ml of water is typically recommended . This enhanced solubility is particularly advantageous for applications requiring precise pH measurements in aqueous solutions.

Table 2: Physical Properties of Bromochlorophenol Blue Sodium Salt

PropertyValueReference
Physical stateBlack powder
Molecular weight603.06 g/mol
Melting point196°C
Water solubilityHighly soluble
Alcohol solubilitySlightly soluble
Recommended concentration0.1 g in 100 ml water

Synthesis and Mechanism

Synthetic Pathways

The synthesis of Bromochlorophenol Blue sodium salt typically involves a series of reactions beginning with phenolsulfonphthalein derivatives. The process includes controlled bromination and chlorination of phenolic compounds under specific reaction conditions. Temperature and pH are critical parameters that require careful regulation to achieve optimal yields and purity.

Mechanism of Color Change

The compound functions as a pH indicator through a mechanism involving protonation and deprotonation of its phenolic groups. This structural alteration changes the electron distribution across the molecule, resulting in different light absorption characteristics and consequently different observable colors.

In acidic conditions (below pH 3.2), Bromochlorophenol Blue sodium salt exists predominantly in its protonated form, exhibiting a yellow color. As the pH increases, deprotonation occurs progressively, with a corresponding shift in the absorption spectrum. In its fully deprotonated form (above pH 4.8), the compound displays a purple color .

Table 3: Spectral Characteristics at Different pH Values

pH ValuePredominant FormAbsorption Maximum (nm)Observed ColorReference
3.0Protonated434-439Yellow
3.2-4.8Transition rangeVariableYellow to Purple
4.6Deprotonated590-593Purple

Applications

pH Indication

The primary application of Bromochlorophenol Blue sodium salt is as a pH indicator in the acidic range. Its transition interval spans pH 3.2 to 4.8, making it particularly useful for titrations and pH determinations in this range . The distinct color change from yellow to purple provides a clear visual signal of pH transition points in analytical procedures .

Electrophoresis

In biochemical research, Bromochlorophenol Blue sodium salt serves as an effective tracking dye in electrophoresis procedures. The compound's charged nature and distinct color facilitate visual monitoring of sample migration through gel matrices, aiding researchers in assessing the progress of separation protocols .

Microbiological Applications

The compound finds application as a staining agent in various microbiological studies. Its specific binding properties and color-changing capabilities make it valuable for visualizing and differentiating biological structures and metabolic activities in microbial systems .

Analytical Chemistry

In analytical chemistry, Bromochlorophenol Blue sodium salt is utilized in various titration procedures, particularly those involving weak acids and bases within its transition range. The compound's sharp color change at specific pH points enables precise endpoint determination in volumetric analyses .

Spectroscopic Properties

UV-Visible Spectroscopy

The UV-visible absorption spectrum of Bromochlorophenol Blue sodium salt exhibits distinct characteristics that vary with pH. At pH 3.0, the compound shows an absorption maximum in the range of 434-439 nm, corresponding to its yellow form. As the pH increases to 4.6, the absorption maximum shifts to approximately 590-593 nm, representing its purple form. This significant spectral shift forms the basis for its application as a colorimetric pH indicator.

Structure-Property Relationships

The spectroscopic properties of Bromochlorophenol Blue sodium salt are directly related to its molecular structure. The presence of bromine and chlorine substituents on the phenolic rings influences the compound's electronic configuration and consequently its light absorption characteristics. These halogen substituents also affect the pKa values of the phenolic groups, determining the pH range in which the color transition occurs .

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